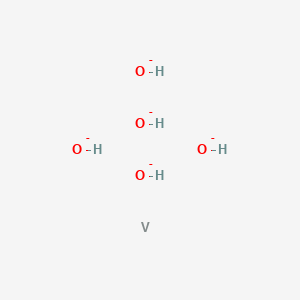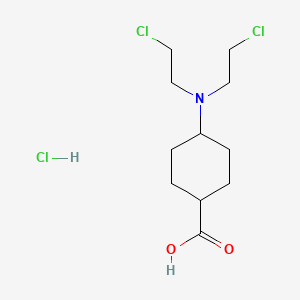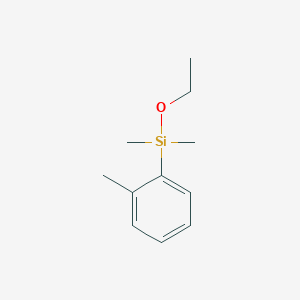
Ethoxy(dimethyl)(2-methylphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(dimethyl)(2-methylphenyl)silane: is an organosilicon compound with the molecular formula C11H18OSi . It is a derivative of silane, where the silicon atom is bonded to an ethoxy group, two methyl groups, and a 2-methylphenyl group. This compound is used in various chemical applications due to its unique properties, including its ability to form stable bonds with organic and inorganic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(2-methylphenyl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with 2-methylphenol in the presence of a base, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethoxy(dimethyl)(2-methylphenyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Depending on the substituent, various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Ethoxy(dimethyl)(2-methylphenyl)silane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethoxy(dimethyl)(2-methylphenyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for various applications. The ethoxy group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s stability and functionality .
Vergleich Mit ähnlichen Verbindungen
- Dimethylphenylsilane
- Ethoxydimethylphenylsilane
- Dimethyl(2-methylphenyl)silane
Comparison: Ethoxy(dimethyl)(2-methylphenyl)silane is unique due to the presence of both ethoxy and 2-methylphenyl groups, which provide distinct reactivity and properties compared to similar compounds. For example, the ethoxy group allows for hydrolysis and condensation reactions, while the 2-methylphenyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability .
Eigenschaften
CAS-Nummer |
102992-82-5 |
|---|---|
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
ethoxy-dimethyl-(2-methylphenyl)silane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-13(3,4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
OSYPLQKFKSOBMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C)(C)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
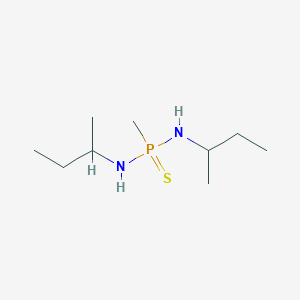
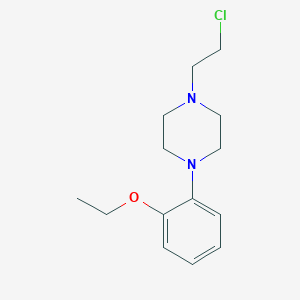
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

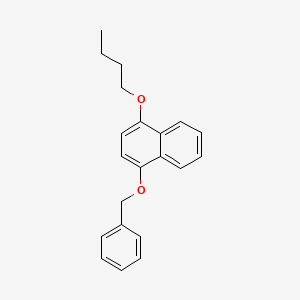
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
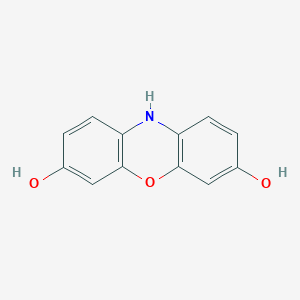
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
